6-Bromo-N-(pyridin-4-YL)pyridin-2-amine
Description
6-Bromo-N-(pyridin-4-yl)pyridin-2-amine is a brominated bipyridyl compound characterized by a pyridin-2-amine core substituted with a bromine atom at the 6-position and a pyridin-4-yl group at the amine nitrogen. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-9-2-1-3-10(14-9)13-8-4-6-12-7-5-8/h1-7H,(H,12,13,14) |
InChI Key |
BQXCKUBYOWBPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or other reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-N-(pyridin-4-YL)pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
6-Bromo-N-(pyridin-2-yl)quinolin-4-amine (Compound 7)
- Structure: Replaces one pyridine ring with a quinoline system (a fused benzene-pyridine ring).
- Synthesis: 47.7% yield via coupling of 6-bromo-4-chloroquinoline and pyridin-2-amine .
- The nitrogen position in quinoline alters electron distribution compared to pyridine, affecting reactivity and binding interactions.
5-Bromo-2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
- Structure : Pyrimidine core instead of pyridine, with bromine at position 5 and chlorine at position 2.
- Physicochemical Properties : Molecular formula C₁₀H₈BrClN₄, molar mass 299.55 g/mol .
- Key Differences: Pyrimidine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity. Chlorine substitution may improve metabolic stability compared to non-halogenated analogs.
Substituent Variations
Halogen Position and Type
- 4-Bromo-6-methylpyridin-2-amine : Methyl at position 6 increases hydrophobicity (logP) and steric hindrance compared to the parent compound .
Multi-Halogenated Derivatives
Physicochemical and Structural Properties
*Calculated based on standard atomic weights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
